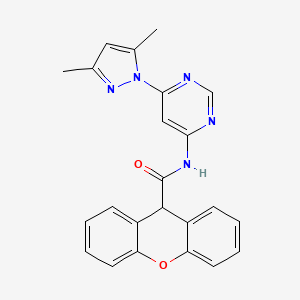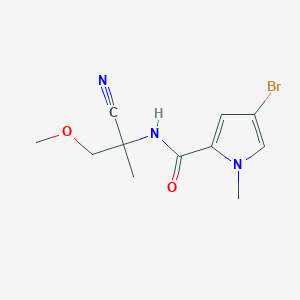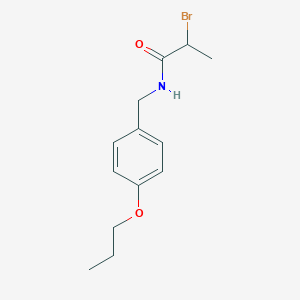
3-(4-methylbenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methylbenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O3S and its molecular weight is 456.52. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methylbenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methylbenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Compounds containing the 1,2,4-oxadiazole moiety and quinazoline derivatives have been synthesized and evaluated for their biological activities. For example, derivatives synthesized from 1,2,4-oxadiazole have exhibited significant antitumor activity against a range of cell lines, highlighting their potential in cancer research (Maftei et al., 2013). Similarly, quinazoline derivatives have been explored for antimicrobial properties, showing effectiveness against various bacterial and fungal strains (Gupta et al., 2008).
Chemical Synthesis Innovations
- Research has also focused on novel synthesis methods for quinazoline-2,4(1H,3H)-diones, utilizing environmentally friendly protocols. For instance, a green protocol for synthesizing quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles has been reported, showcasing an eco-friendly approach to the synthesis of potentially pharmacologically active compounds (Patil et al., 2009).
Electron-Transport Materials
- Certain quinazoline derivatives have been investigated for their potential as electron-transport materials in organic electronics. This research explores the electronic properties of these compounds and their applicability in devices like organic light-emitting diodes (OLEDs) (Huang et al., 2006).
Vibrational Spectroscopic Studies
- The study of vibrational spectroscopy, including FT-IR and FT-Raman, on quinazoline derivatives, provides insight into the molecular structure, stability, and electronic properties of these compounds. Such studies are crucial for understanding the chemical and physical properties that underlie the biological activity and material applications of these molecules (Sebastian et al., 2015).
CO2 Utilization in Synthesis
- The use of carbon dioxide as a reactant in the synthesis of quinazoline derivatives represents an innovative approach to carbon capture and utilization. This method not only provides a pathway to valuable chemical intermediates but also contributes to more sustainable chemical synthesis practices (Mizuno et al., 2007).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methylbenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "2-aminobenzoic acid", "thionyl chloride", "4-methylthiophenylhydrazine", "sodium hydroxide", "ethyl acetate", "sodium bicarbonate", "acetic anhydride", "triethylamine", "acetonitrile", "N,N-dimethylformamide", "3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione", "3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine" ], "Reaction": [ "Synthesis of 4-methylbenzaldehyde from toluene via oxidation with potassium permanganate", "Synthesis of 2-aminobenzoic acid from anthranilic acid via nitration, reduction, and hydrolysis", "Synthesis of 4-methylthiophenylhydrazine from 4-methylthiophenylamine via reaction with hydrazine hydrate", "Synthesis of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione from 4-methylbenzaldehyde and 2-aminobenzoic acid via cyclization with thionyl chloride and sodium hydroxide", "Synthesis of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine from 4-methylthiophenylhydrazine and ethyl acetate via reaction with acetic anhydride and sodium bicarbonate", "Coupling of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione and 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine via reaction with triethylamine and acetonitrile in N,N-dimethylformamide" ] } | |
CAS-Nummer |
1207000-52-9 |
Produktname |
3-(4-methylbenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |
Molekularformel |
C25H20N4O3S |
Molekulargewicht |
456.52 |
IUPAC-Name |
3-[(4-methylphenyl)methyl]-7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O3S/c1-15-3-5-16(6-4-15)14-29-24(30)20-12-9-18(13-21(20)26-25(29)31)23-27-22(28-32-23)17-7-10-19(33-2)11-8-17/h3-13H,14H2,1-2H3,(H,26,31) |
InChI-Schlüssel |
CWLLZZFLXNJCSF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)SC)NC2=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1,3-benzodioxol-5-ylcarbonyl)-8'-chloro-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2842717.png)

![3,3-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2842720.png)
![2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B2842722.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2842725.png)
![4-[(3-Bromobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2842727.png)

![2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2842731.png)
![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2842734.png)
![(1S,5S)-6,6-Dimethyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2842735.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2842736.png)

